1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene
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Overview
Description
1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene typically involves multiple steps. One common method includes the bromination of 2,4-dichloro-3-(difluoromethyl)aniline, followed by diazotization and reduction processes . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar aromatic compounds often undergo these reactions under appropriate conditions.
Scientific Research Applications
1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and difluoromethyl) on the benzene ring influences its chemical behavior, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2,4-dichloro-3-(difluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the chlorine atoms present in this compound, resulting in different reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a difluoromethyl group alters the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSGZAWXDCHRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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